molecular formula C14H7Cl3N2S B2784531 3-[4-(2,3,4-Trichlorophenyl)-1,3-thiazol-2-yl]pyridine CAS No. 521280-23-9

3-[4-(2,3,4-Trichlorophenyl)-1,3-thiazol-2-yl]pyridine

Cat. No.: B2784531
CAS No.: 521280-23-9
M. Wt: 341.63
InChI Key: ZVHJXPJIOKAMAR-UHFFFAOYSA-N
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Description

3-[4-(2,3,4-Trichlorophenyl)-1,3-thiazol-2-yl]pyridine is a heterocyclic compound that features a thiazole ring fused with a pyridine ring and substituted with a trichlorophenyl group. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2,3,4-Trichlorophenyl)-1,3-thiazol-2-yl]pyridine typically involves the reaction of 2,3,4-trichlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate undergoes cyclization in the presence of a base to yield the thiazole ring. The final step involves the coupling of the thiazole derivative with a pyridine ring under suitable conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of efficient catalysts and solvents to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2,3,4-Trichlorophenyl)-1,3-thiazol-2-yl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-[4-(2,3,4-Trichlorophenyl)-1,3-thiazol-2-yl]pyridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(2,3,4-Trichlorophenyl)-1,3-thiazol-2-yl]pyridine is unique due to its specific substitution pattern and the combination of the thiazole and pyridine rings

Biological Activity

The compound 3-[4-(2,3,4-Trichlorophenyl)-1,3-thiazol-2-yl]pyridine (CAS No. 521280-23-9) is a thiazole derivative that has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H7Cl3N2SC_{14}H_{7}Cl_{3}N_{2}S with a molecular weight of 315.26 g/mol. The structure features a pyridine ring linked to a thiazole moiety, which is further substituted with a trichlorophenyl group. This structural configuration is significant for its biological activity.

Anticancer Activity

Research indicates that thiazole derivatives exhibit potent anticancer properties. A study highlighted that various thiazole-pyridine compounds demonstrated significant cytotoxic effects against human cancer cell lines, including colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2) . The mechanism is often attributed to the inhibition of key proteins involved in cell proliferation and survival pathways.

Antimicrobial Properties

Thiazoles are known for their antimicrobial activity. The compound's structure suggests potential efficacy against various pathogens. A study on related thiazole derivatives reported promising results against Gram-positive and Gram-negative bacteria . The presence of electron-withdrawing groups like chlorine enhances the antimicrobial potency by increasing the lipophilicity of the compounds.

Other Pharmacological Activities

The compound also shows potential in other therapeutic areas:

  • Anticonvulsant Activity : Certain thiazole derivatives have demonstrated anticonvulsant properties, suggesting a possible role in treating epilepsy .
  • Anti-inflammatory Effects : Thiazoles have been investigated for their ability to modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis .

The biological activity of this compound can be attributed to several mechanisms:

  • Protein Kinase Inhibition : The compound may inhibit protein kinases involved in signaling pathways that regulate cell growth and survival.
  • Topoisomerase Inhibition : Similar thiazole derivatives have shown efficacy as topoisomerase inhibitors, disrupting DNA replication in cancer cells .
  • Reactive Oxygen Species (ROS) Production : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to apoptosis.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AnticancerHigh
AntimicrobialModerate
AnticonvulsantHigh
Anti-inflammatoryModerate

Notable Research Findings

  • A study demonstrated that specific thiazole-pyridine derivatives exhibited IC50 values comparable to established anticancer drugs like doxorubicin against various cancer cell lines .
  • Another investigation into the antimicrobial properties found that certain derivatives had minimum inhibitory concentrations (MIC) effective against resistant strains of bacteria .

Properties

IUPAC Name

2-pyridin-3-yl-4-(2,3,4-trichlorophenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl3N2S/c15-10-4-3-9(12(16)13(10)17)11-7-20-14(19-11)8-2-1-5-18-6-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVHJXPJIOKAMAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=CS2)C3=C(C(=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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